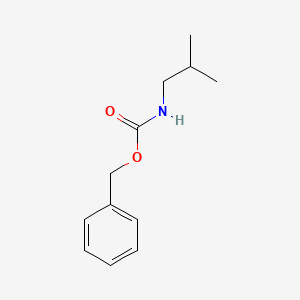
benzyl N-(2-methylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl N-(2-methylpropyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This compound is particularly notable for its stability and ease of removal under mild conditions, making it a valuable reagent in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
Benzyl N-(2-methylpropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with 2-methylpropylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The reaction is carried out under mild conditions, often at room temperature, to yield the desired carbamate.
Another method involves the use of carbamoyl chlorides, which can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants . This one-pot procedure offers an economical and efficient route to many carbamate compounds.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of environmentally friendly catalysts and reagents can further optimize the industrial synthesis of this compound.
化学反応の分析
Types of Reactions
Benzyl N-(2-methylpropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbamates with different oxidation states.
Reduction: Reduction reactions can convert the carbamate into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and alcohols can react with this compound under basic conditions to form substituted products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl carbamate derivatives, while reduction can produce primary amines. Substitution reactions can result in a variety of substituted carbamates.
科学的研究の応用
Benzyl N-(2-methylpropyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.
Biology: The compound can be employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of benzyl N-(2-methylpropyl)carbamate involves its ability to form stable carbamate linkages with amines. This stability allows it to protect amine groups during chemical reactions, preventing unwanted side reactions. The benzyl group can be selectively removed under mild conditions, such as catalytic hydrogenation, to regenerate the free amine . The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
類似化合物との比較
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the 2-methylpropyl group.
t-Butyloxycarbonyl (Boc) carbamate: Another common protecting group for amines, removable with strong acid or heat.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis, removable with an amine base.
Uniqueness
Benzyl N-(2-methylpropyl)carbamate is unique due to its specific combination of stability and ease of removal under mild conditions. This makes it particularly useful in complex synthetic pathways where selective deprotection is required. Its versatility and compatibility with various reaction conditions further enhance its value in organic synthesis.
特性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC名 |
benzyl N-(2-methylpropyl)carbamate |
InChI |
InChI=1S/C12H17NO2/c1-10(2)8-13-12(14)15-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H,13,14) |
InChIキー |
WMPXWCPDONGZQU-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)OCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


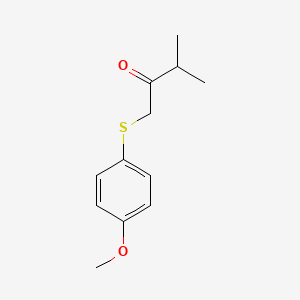

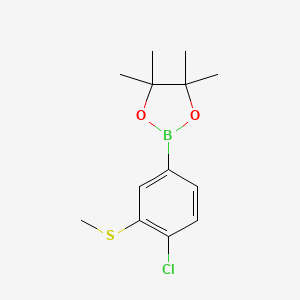
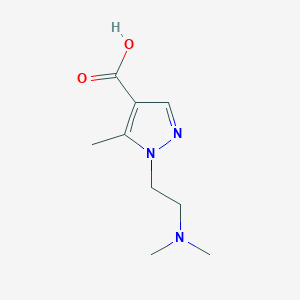

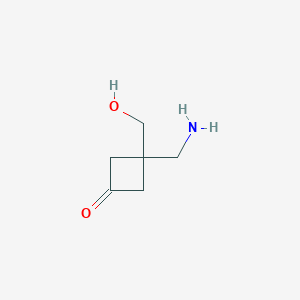

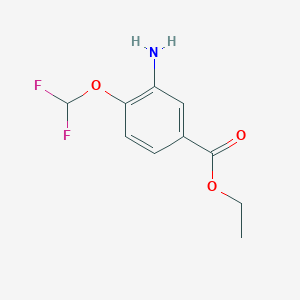
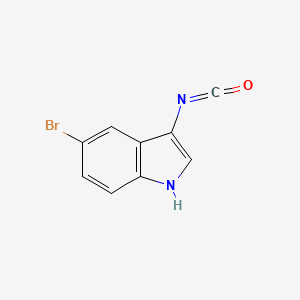
![1-[(4-Ethyl-2,5-dimethoxyphenyl)methyl]cyclopropan-1-amine](/img/structure/B13568436.png)
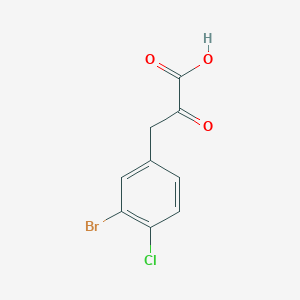
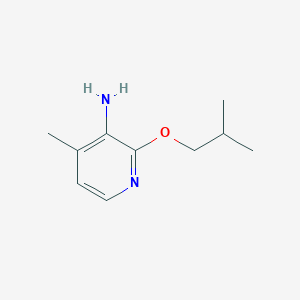
![(3aR,5S,6aS)-octahydrocyclopenta[c]pyrrole-5-carboxylic acid](/img/structure/B13568471.png)

